molecular formula C18H17N3O4S B6425879 2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide CAS No. 2034519-50-9

2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide

Cat. No. B6425879
CAS RN: 2034519-50-9
M. Wt: 371.4 g/mol
InChI Key: FVKIUJXPEHZYLH-UHFFFAOYSA-N
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Description

2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide is a novel synthetic compound that has recently been investigated for its potential applications in scientific research. It is a heterocyclic molecule with a unique molecular structure that has shown promise in a variety of laboratory experiments.

Scientific Research Applications

2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide has been investigated for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including studies of its ability to inhibit the growth of cancer cells, to inhibit the activity of enzymes involved in the development of Alzheimer’s disease, and to reduce inflammation. Furthermore, it has been used to study its potential as an antioxidant, as a neuroprotective agent, and as an anti-diabetic agent.

Mechanism of Action

The exact mechanism of action of 2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the development of cancer, Alzheimer’s disease, and inflammation. It is also believed to act as an antioxidant, as a neuroprotective agent, and as an anti-diabetic agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide have been investigated in a variety of laboratory experiments. It has been shown to inhibit the growth of cancer cells, to inhibit the activity of enzymes involved in the development of Alzheimer’s disease, and to reduce inflammation. Furthermore, it has been shown to act as an antioxidant, as a neuroprotective agent, and as an anti-diabetic agent.

Advantages and Limitations for Lab Experiments

2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive and readily available chemical reagent. Furthermore, it is a relatively stable compound, making it well-suited for long-term storage and experiments. On the other hand, it is a relatively new compound and its exact mechanism of action is not yet fully understood, making it difficult to accurately predict its effects.

Future Directions

Due to its potential applications in scientific research, there are numerous future directions for 2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide. These include further investigations into its potential as an anti-cancer agent, its ability to inhibit the activity of enzymes involved in the development of Alzheimer’s disease, and its ability to act as an antioxidant, a neuroprotective agent, and an anti-diabetic agent. Additionally, further studies could be conducted to better understand its exact mechanism of action and to identify other potential applications.

Synthesis Methods

The synthesis of 2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide is a multi-step process that involves the use of several chemical reagents. The first step involves the condensation of a thiophene-4-carbaldehyde with 1,2,4-oxadiazole-5-carboxylic acid in the presence of a base catalyst to form a thiophene-4-yl-1,2,4-oxadiazol-5-ylmethylene intermediate. This intermediate is then reacted with 2-amino-1,3-dimethyl-2H-chromene-3-carboxylic acid in the presence of a base catalyst to form the desired product.

properties

IUPAC Name

2-oxo-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c22-17(13-9-12-3-1-2-4-14(12)24-18(13)23)19-10-15-20-16(21-25-15)11-5-7-26-8-6-11/h1-4,9,11H,5-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKIUJXPEHZYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-chromene-3-carboxamide

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